molecular formula C9H8N2O2S B2987805 [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 383142-84-5

[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2987805
CAS RN: 383142-84-5
M. Wt: 208.24
InChI Key: MMPMGAAYJDEKAT-UHFFFAOYSA-N
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Description

“[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Scientific Research Applications

Corrosion Inhibition

Derivatives of pyrazoline have been explored for their potential in corrosion inhibition of mild steel in hydrochloric acid solutions. Studies demonstrate that these compounds can enhance mild steel's resistance to corrosion through physical and chemical adsorption on the metal surface, with high inhibition efficiencies noted at increased temperatures. These findings underscore the utility of such derivatives in mitigating corrosion, especially in industries where iron and its alloys are prevalent (Lgaz et al., 2020).

Luminescent Materials

Research on pyridylthiazoles, a compound class related to "[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid," has unveiled their promising luminescent properties. These compounds exhibit high fluorescence quantum yields and are potential candidates for metal sensing and laser dyes. Their significant Stokes shift values, due to the inter-ring bond shortening in the excited state, highlight their utility in the development of new luminescent materials (Grummt et al., 2007).

Antimicrobial Activity

The synthesis and testing of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid derivatives have demonstrated interesting activity against strains of Mycobacterium tuberculosis. This finding opens avenues for developing new antimicrobial agents, highlighting the potential of such derivatives in addressing drug-resistant bacterial infections (Mamolo et al., 2003).

Herbicidal Activity

Studies on 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, which are analogous to the commercial herbicide benazolin, have shown that these compounds exhibit auxin-like herbicidal effects, particularly against dicotyledonous species. This research suggests potential agricultural applications for managing weed growth, with specific derivatives showing enhanced activity (Hegde & Mahoney, 1993).

Future Directions

The future directions for research on “[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Due to the diversity of pyrrole-containing compounds in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Mechanism of Action

Target of Action

Similar compounds such as imidazole derivatives have been reported to interact with a broad range of biological targets . These targets include various enzymes and receptors involved in critical biological processes such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .

Mode of Action

It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to interact with their targets in various ways, leading to changes in biological processes .

Biochemical Pathways

It’s known that similar compounds, such as imidazole derivatives, can affect a wide range of biochemical pathways . These pathways are often related to the biological activities mentioned earlier, such as anti-inflammatory, antitumor, antidiabetic, and more .

Pharmacokinetics

It’s worth noting that similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Similar compounds, such as imidazole derivatives, have been reported to exhibit a wide range of biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

It’s worth noting that the action of similar compounds, such as imidazole derivatives, can be influenced by various factors, including the ph of the environment, the presence of other compounds, and more .

properties

IUPAC Name

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPMGAAYJDEKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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